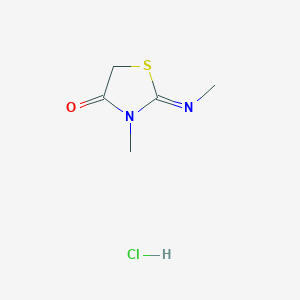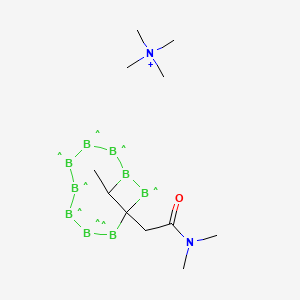
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is a heterocyclic compound with the molecular formula C5H9ClN2OS. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidinone derivatives .
Applications De Recherche Scientifique
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl species. This inhibition is crucial in preventing complications related to diabetes and aging . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-(phenylimino)thiazolidin-4-one
- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one
- 5-Aryl-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one
Uniqueness
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycation reactions and its antimicrobial activity make it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
2087-56-1 |
|---|---|
Formule moléculaire |
C5H9ClN2OS |
Poids moléculaire |
180.66 g/mol |
Nom IUPAC |
3-methyl-2-methylimino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-6-5-7(2)4(8)3-9-5;/h3H2,1-2H3;1H |
Clé InChI |
ZCISRBSBDUVXMI-UHFFFAOYSA-N |
SMILES canonique |
CN=C1N(C(=O)CS1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















